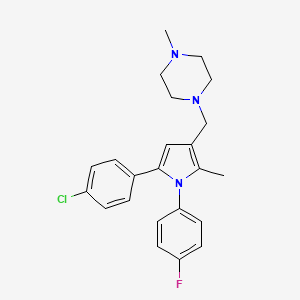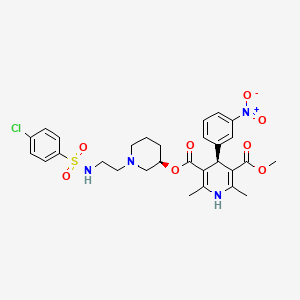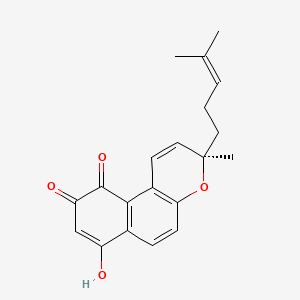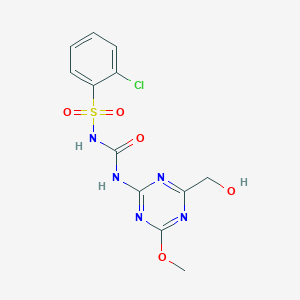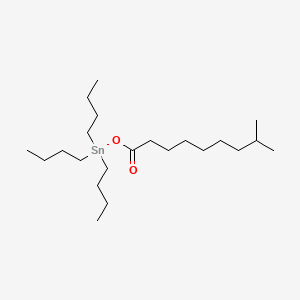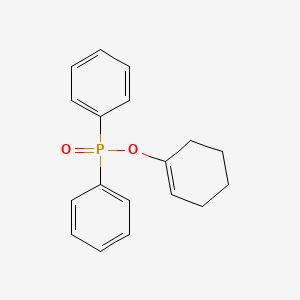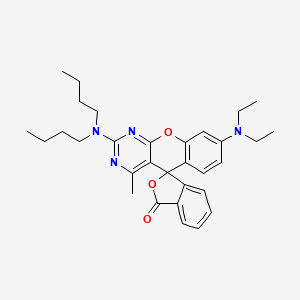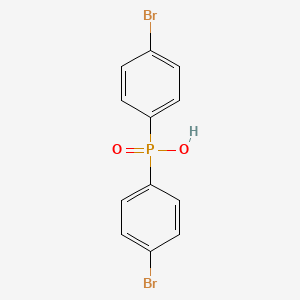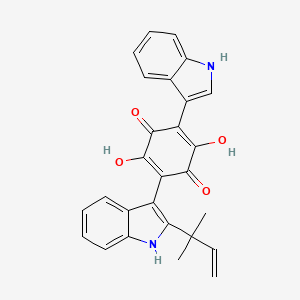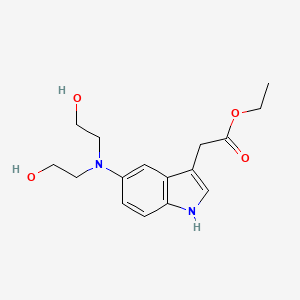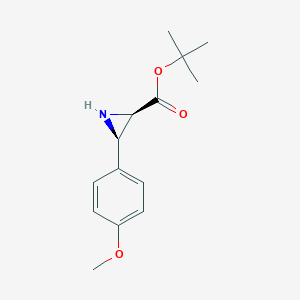
Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles that are known for their strained ring structure, which makes them highly reactive
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl (2R,3R)-3-hydroxy-2-carboxylate and 4-methoxyphenylamine.
Formation of Aziridine Ring: The key step involves the formation of the aziridine ring. This can be achieved through a cyclization reaction, where the amine group attacks an electrophilic carbon center, leading to the formation of the three-membered ring.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of aziridine synthesis can be applied. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and halides. Reactions are typically carried out in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the former aziridine carbon.
Oxidation: Oxidized products such as oxaziridines or N-oxides.
Reduction: Reduced products such as primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophilic sites on enzymes and proteins. The ring strain facilitates ring-opening reactions, which can lead to the formation of covalent bonds with biological molecules, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate: Similar structure but lacks the methoxy group.
Tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate: Similar structure but with a chlorine substituent instead of a methoxy group.
Uniqueness
The presence of the methoxy group in Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and effects in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
tert-butyl (2R,3S)-3-(4-methoxyphenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
XNTGFDXDTMAHJN-NWDGAFQWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)
